1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold widely explored in kinase inhibitor development due to its ability to mimic ATP-binding motifs. The structure features a 3-chlorophenyl group at the 7-position, a phenyl group at the 5-position, and a piperidine-4-carboxamide substituent at the 4-position of the pyrrolopyrimidine core. This design is hypothesized to enhance target binding affinity and selectivity compared to simpler analogs.
Properties
IUPAC Name |
1-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O/c25-18-7-4-8-19(13-18)30-14-20(16-5-2-1-3-6-16)21-23(27-15-28-24(21)30)29-11-9-17(10-12-29)22(26)31/h1-8,13-15,17H,9-12H2,(H2,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGWHVRHHPIWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinase B (PKB/Akt), which plays a critical role in various cellular processes including metabolism, cell proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a pyrrolo[2,3-d]pyrimidine core with specific substitutions that enhance its biological activity. The molecular formula is with a molecular weight of approximately 321.77 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O |
| Molecular Weight | 321.77 g/mol |
| IUPAC Name | This compound |
| CAS Number | 890091-46-0 |
The primary mechanism of action for this compound involves its interaction with PKB/Akt. This compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over other kinases such as PKA (protein kinase A). Its binding to PKB leads to the modulation of downstream signaling pathways involved in cell growth and survival, making it a candidate for cancer therapy.
Antitumor Activity
Research has demonstrated that this compound effectively inhibits tumor growth in various cancer models. For instance, in studies involving human tumor xenografts in nude mice, administration of the compound resulted in significant tumor regression at well-tolerated doses. The selectivity for PKB suggests that it may have fewer off-target effects compared to less selective inhibitors.
Case Studies
- In Vivo Efficacy : A study reported that the compound exhibited strong inhibition of human tumor xenografts in nude mice models. The results indicated a dose-dependent reduction in tumor size, highlighting its potential as an effective anticancer agent .
- Selectivity Profile : The compound showed up to 150-fold selectivity for PKB compared to PKA, which is crucial for minimizing side effects while maximizing therapeutic efficacy .
Research Findings
Recent studies have focused on optimizing the structure of similar compounds to enhance their biological activity and pharmacokinetic properties. Modifications to the linker group between the piperidine and the pyrrolo[2,3-d]pyrimidine core have led to improved oral bioavailability and reduced metabolic clearance .
Scientific Research Applications
Structural Overview
This compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. The molecular formula is approximately with a molecular weight of about 476.0 g/mol. Key structural components include:
- Pyrrolopyrimidine core : Central to its biological activity.
- 3-chlorophenyl group : Contributes to its pharmacological properties.
- Phenyl group : Enhances interaction with biological targets.
- Piperidine moiety : Involved in receptor binding and activity modulation.
Biological Activities
The compound has been investigated for several important biological activities, including:
- Anticancer Properties : Research indicates that it acts as an inhibitor of protein kinase B (Akt), which is crucial for cell proliferation and survival. By inhibiting Akt phosphorylation, the compound disrupts signaling pathways associated with tumor growth and survival .
- Antiviral Activity : Some studies suggest potential efficacy against viral infections, although specific mechanisms and targets require further exploration .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases .
Scientific Research Applications
- Medicinal Chemistry : As a building block for the synthesis of more complex molecules, this compound serves as a scaffold for drug development targeting various diseases.
- Biological Research : It is used in studies aimed at understanding the role of specific kinases in cancer biology and other diseases.
- Pharmaceutical Development : The compound's unique properties are being explored in the development of new therapeutic agents across various disease states.
Case Studies and Research Findings
- Anticancer Studies : A study focused on the inhibition of Akt by this compound demonstrated significant reductions in tumor cell viability in vitro, suggesting its potential as a cancer therapeutic .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased markers of inflammation, indicating its therapeutic potential beyond oncology .
- Viral Infection Studies : Preliminary findings suggest that the compound may inhibit viral replication in specific cell lines, warranting further investigation into its antiviral mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key analogs differ in substituents at the 7-position of the pyrrolopyrimidine core, the type of heterocyclic amine (piperidine vs. piperazine), and functional groups (carboxamide vs. ethanone). Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
N/R = Not reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
